REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Ca+2].[I:22]I>CO>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[C:13]([I:22])[CH:14]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC=C(C=C1)N)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown residue, which
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and saturated sodium bisulfite solution
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (5%-20% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=C(C=C1)N)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |